N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide typically involves multi-step reactions. One common approach is the condensation of 8-methylimidazo[1,2-a]pyridine with a suitable benzoyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe for detecting metal ions.
Medicine: Investigated for its anticancer properties, particularly against breast and cervical cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The compound’s structure allows it to bind to the active sites of these targets, thereby blocking their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Trifluoromethylbenzamides: Compounds with a trifluoromethyl group attached to a benzamide moiety, known for their stability and bioactivity.
Uniqueness
N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-(trifluoromethyl)benzamide is unique due to its combination of the imidazo[1,2-a]pyridine core with a trifluoromethylbenzamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c1-11-3-2-8-23-10-14(22-15(11)23)9-21-16(24)12-4-6-13(7-5-12)17(18,19)20/h2-8,10H,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKQXAIWQZHPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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